molecular formula C21H20ClN3OS B11368801 5-chloro-N-(4-methylbenzyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(4-methylbenzyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11368801
M. Wt: 397.9 g/mol
InChI Key: BZFDJAPNXVQEHC-UHFFFAOYSA-N
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Description

5-CHLORO-N-[(4-METHYLPHENYL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[(4-METHYLPHENYL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chloro, methylphenyl, and sulfanyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, organometallic reagents, and thiol compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent quality of the product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[(4-METHYLPHENYL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound. These products can be further utilized in different applications, depending on their chemical properties.

Scientific Research Applications

5-CHLORO-N-[(4-METHYLPHENYL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[(4-METHYLPHENYL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-2-METHOXY-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZAMIDE
  • 2-CHLORO-N-[5-(4-METHYLPHENYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE

Uniqueness

Compared to similar compounds, 5-CHLORO-N-[(4-METHYLPHENYL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its pyrimidine core

Properties

Molecular Formula

C21H20ClN3OS

Molecular Weight

397.9 g/mol

IUPAC Name

5-chloro-N-[(4-methylphenyl)methyl]-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3OS/c1-14-7-9-16(10-8-14)11-23-20(26)19-18(22)12-24-21(25-19)27-13-17-6-4-3-5-15(17)2/h3-10,12H,11,13H2,1-2H3,(H,23,26)

InChI Key

BZFDJAPNXVQEHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3C

Origin of Product

United States

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